1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 5-bromo-4-chloropyrimidine with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The bromine and chlorine atoms in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-4-chloropyrimidin-2-yl)thiazole
- 4-(5-Bromo-4-chloropyrimidin-2-yl)thiazole
- 5-(5-Bromo-4-chloropyrimidin-2-yl)thiazole
Uniqueness
1-(5-Bromo-4-chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-4-chloropyrimidin-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-6-5-12-9(13-8(6)11)14-4-2-1-3-7(14)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEWVZWYUGRPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC=C(C(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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